molecular formula C24H21N5O2S2 B14527888 N''-Benzyl-N,N'-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-39-0

N''-Benzyl-N,N'-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14527888
CAS No.: 62540-39-0
M. Wt: 475.6 g/mol
InChI Key: IOCHBAIYULTBTL-UHFFFAOYSA-N
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Description

N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that features a guanidine core substituted with benzyl and benzothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methoxy-1,3-benzothiazol-2-yl isothiocyanate to form the intermediate thiourea, which is then cyclized to the desired guanidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Mechanism of Action

The mechanism of action of N’‘-Benzyl-N,N’-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may bind to bacterial enzymes, inhibiting their function and leading to cell death . The benzoth

Properties

CAS No.

62540-39-0

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-benzyl-1,3-bis(4-methoxy-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C24H21N5O2S2/c1-30-16-10-6-12-18-20(16)26-23(32-18)28-22(25-14-15-8-4-3-5-9-15)29-24-27-21-17(31-2)11-7-13-19(21)33-24/h3-13H,14H2,1-2H3,(H2,25,26,27,28,29)

InChI Key

IOCHBAIYULTBTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=NCC3=CC=CC=C3)NC4=NC5=C(C=CC=C5S4)OC

Origin of Product

United States

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